23,24,25,26,27-Pentanordihydrolanosterol

Description

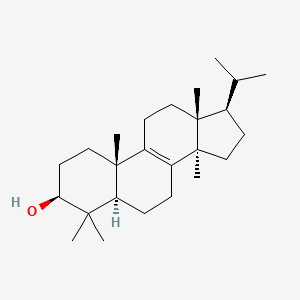

23,24,25,26,27-Pentanordihydrolanosterol is a modified sterol derivative derived from lanosterol, a key intermediate in cholesterol biosynthesis. The compound’s name indicates two structural modifications:

- Pentanor: Removal of five methyl groups (-CH3) at positions 23, 24, 25, 26, and 26.

- Dihydro: Reduction of one double bond (likely at the 24,25 position, as seen in related compounds like 24,25-dihydrolanosterol) .

Properties

CAS No. |

22415-20-9 |

|---|---|

Molecular Formula |

C25H42O |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-propan-2-yl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C25H42O/c1-16(2)17-10-14-25(7)19-8-9-20-22(3,4)21(26)12-13-23(20,5)18(19)11-15-24(17,25)6/h16-17,20-21,26H,8-15H2,1-7H3/t17-,20+,21+,23-,24-,25+/m1/s1 |

InChI Key |

AJEVDQIEJBDGGM-IRGYMYPPSA-N |

SMILES |

CC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Synonyms |

23,24,25,26,27-pentanordihydrolanosterol |

Origin of Product |

United States |

Comparison with Similar Compounds

Lanosterol

Molecular Formula : C30H50O

Key Features :

- Contains four methyl groups at positions 4, 4, 14, and 24.

- Three double bonds (Δ8, Δ9, Δ24).

- Central to cholesterol synthesis in eukaryotes.

Comparison: 23,24,25,26,27-Pentanordihydrolanosterol lacks five methyl groups (positions 23–27) and has a saturated 24,25 bond. This reduces its molecular weight by approximately 70–75 Da (estimated) and increases polarity due to fewer hydrophobic methyl substituents.

24,25-Dihydrolanosterol

Molecular Formula : C30H52O (estimated)

Key Features :

Comparison: The pentanor variant differs in both methylation and hydrogenation.

Other Nor-Lanosterol Derivatives

Nor-lanosterols are characterized by the removal of methyl groups. For example:

- 27-Norlanosterol: Lacks one methyl group (position 27).

- 24,25-Dinorlanosterol: Lacks two methyl groups.

Comparison: this compound represents an extreme modification with five methyl groups removed. This extensive demethylation may render it structurally distinct in sterol trafficking or regulatory roles.

Structural and Functional Implications

Molecular Weight and Polarity

| Compound | Estimated Molecular Formula | Molecular Weight (Da) |

|---|---|---|

| Lanosterol | C30H50O | 426.7 |

| 24,25-Dihydrolanosterol | C30H52O | 428.7 |

| This compound | C25H38O | ~354.6 |

The pentanor derivative’s lower molecular weight and reduced methyl groups likely enhance water solubility compared to lanosterol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.